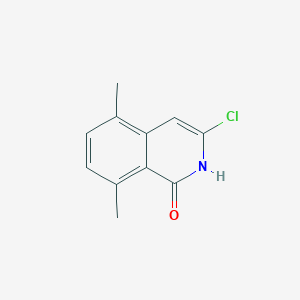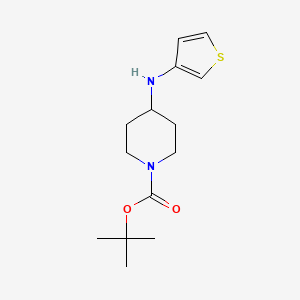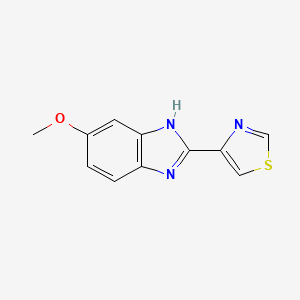
4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole Benzimidazole is known for its diverse pharmacological activities, while thiazole is a core structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole typically involves the condensation of 6-methoxy-1H-benzimidazole with a thiazole derivative. One common method includes the reaction of 6-methoxy-1H-benzimidazole with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole or thiazole derivatives.
Substitution: Formation of substituted benzimidazole or thiazole derivatives with various functional groups.
科学研究应用
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 6-Methoxy-1H-benzimidazol-2-yl)methanol
- 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
Uniqueness
4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole is unique due to its combined benzimidazole and thiazole structures, which confer distinct chemical and biological properties
属性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC 名称 |
4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3OS/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10/h2-6H,1H3,(H,13,14) |
InChI 键 |
AQQVJVFNODBBKA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


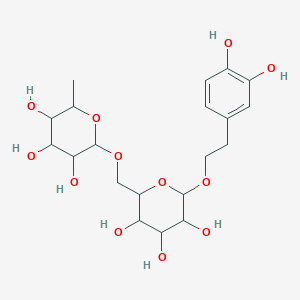

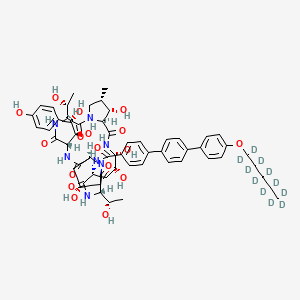
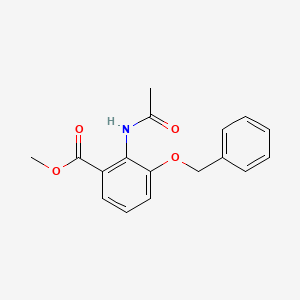
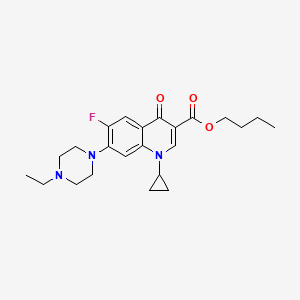
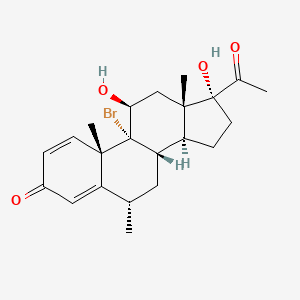
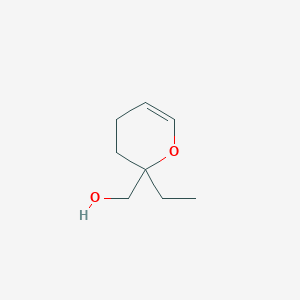
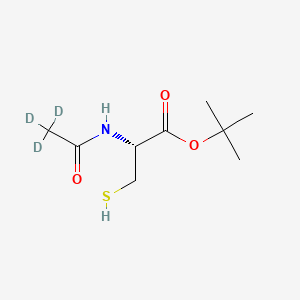
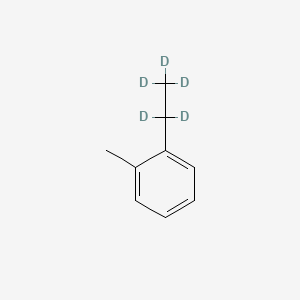

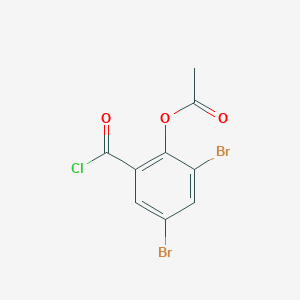
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
